molecular formula C5H4BrClN2O2 B1374800 3-Bromo-4-nitropyridine hydrochloride CAS No. 1416354-31-8

3-Bromo-4-nitropyridine hydrochloride

Cat. No.: B1374800
CAS No.: 1416354-31-8
M. Wt: 239.45 g/mol
InChI Key: NFRLEIBYTXHYKN-UHFFFAOYSA-N
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Description

3-Bromo-4-nitropyridine hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique reactivity and serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other compounds . Therefore, its primary targets could be the molecules it reacts with during these synthesis processes.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 3-Bromo-4-nitropyridine hydrochloride could undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific molecules being synthesized.

Result of Action

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-nitropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . These interactions are crucial for its application in organic synthesis and pharmaceutical development. The compound’s ability to undergo nitration and form 3-(3’-nitro)pyridine further highlights its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause respiratory tract irritation, skin irritation, and serious eye irritation . These effects are indicative of its impact on cellular processes and highlight the need for careful handling and usage in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with nucleophilic reagents at the β-position of 3-Bromo-4-nitropyridine N-oxides results in the formation of various substituted pyridine derivatives

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. The compound’s effects on cellular function can change over time, with long-term exposure potentially leading to adverse effects. Studies have shown that the compound’s stability is influenced by factors such as temperature and pH, which can affect its degradation rate and overall efficacy . Understanding these temporal effects is crucial for optimizing its use in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, acute toxicity studies have shown that the compound can cause harm if swallowed, leading to symptoms such as respiratory tract irritation and skin irritation . These findings underscore the importance of determining the appropriate dosage for safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, the compound undergoes nitration to form 3-(3’-nitro)pyridine, which can further participate in biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that the compound can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound’s interaction with nucleophilic reagents can lead to its localization in specific subcellular regions, affecting its overall activity . Understanding these localization mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitropyridine hydrochloride typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 3-bromo-4-nitropyridine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-nitropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored in drug development for its potential therapeutic properties against diseases like cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 3-Bromo-2-nitropyridine
  • 4-Bromo-3-nitropyridine
  • 2-Bromo-4-nitropyridine

Comparison: 3-Bromo-4-nitropyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in forming specific biaryl compounds through coupling reactions .

Properties

IUPAC Name

3-bromo-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLEIBYTXHYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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